Cas no 13403-01-5 (2-(2,4-Di-tert-pentylphenoxy)butanoic acid)

2-(2,4-Di-tert-pentylphenoxy)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,4-Di-tert-pentylphenoxy)butanoic acid
- 2-[2,4-Bis(tert-pentyl)phenoxy]butyric acid
- 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-butanoic acid
- 2-(2 4-DI-TERT-PENTYLPHENOXY)BUTYRIC ACID
- 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid
- -(2,4-di-tertamylphenoxy)butyricacid
- 2-(2,4-Di-tert-amylphenoxy)butyric acid
- 2-(2,4-tert Pentylphenoxy)butanoic acid
- 2-(2,4-di-tert-pentylphenoxy)-butyricaci
- 2-(2,4-Di-tert-pentylphenoxy)butryic acid
- α-(2,4-Di-tert-pentylphenoxy)butyric acid
- 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-butanoicaci
- 2-(2,4-DI-TERT-PENTYLPHENOXY)BUTYRIC ACID
- 2-(2,4-di-t-amylphenoxy)butyric acid
- NS00054334
- Butanoic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
- BUTYRIC ACID, 2-(2,4-DI-tert-PENTYLPHENOXY)-
- AKOS005377832
- SCHEMBL79875
- FT-0656662
- Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
- 13403-01-5
- A806718
- EINECS 236-495-7
- 2-(2,4-Bis(tert-pentyl)phenoxy)butyric acid
- 2-(2,4-Ditert-pentylphenoxy)butanoic acid #
- 2-(2,4-Di-tert-pentylphenoxy)butanoicacid
- DTXSID50864396
-
- MDL: MFCD00045895
- Inchi: 1S/C20H32O3/c1-8-16(18(21)22)23-17-12-11-14(19(4,5)9-2)13-15(17)20(6,7)10-3/h11-13,16H,8-10H2,1-7H3,(H,21,22)
- InChI Key: PHCYXPLSQNMCRY-UHFFFAOYSA-N
- SMILES: CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC
Computed Properties
- Exact Mass: 320.23500
- Monoisotopic Mass: 320.235145
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.8
- Surface Charge: 0
- Topological Polar Surface Area: 46.5
- Tautomer Count: nothing
Experimental Properties
- Density: 0.988
- Melting Point: 76-78 ºC
- Boiling Point: 444.9±45.0 °C at 760 mmHg
- Flash Point: 134 ºC
- Refractive Index: 1.493
- PSA: 46.53000
- LogP: 5.30380
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
2-(2,4-Di-tert-pentylphenoxy)butanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2,4-Di-tert-pentylphenoxy)butanoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2,4-Di-tert-pentylphenoxy)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D508586-100g |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid |
13403-01-5 | 97% | 100g |
$1280 | 2024-05-24 | |
Ambeed | A707180-5g |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid |
13403-01-5 | 95+% | 5g |
$230.0 | 2024-04-24 | |
eNovation Chemicals LLC | D508586-10g |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid |
13403-01-5 | 97% | 10g |
$265 | 2024-05-24 | |
TRC | D069950-2500mg |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid |
13403-01-5 | 2500mg |
$ 200.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D508586-25g |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid |
13403-01-5 | 97% | 25g |
$550 | 2024-05-24 | |
eNovation Chemicals LLC | D508586-5g |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid |
13403-01-5 | 97% | 5g |
$419 | 2025-02-21 | |
Crysdot LLC | CD12152859-100g |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid |
13403-01-5 | 95+% | 100g |
$558 | 2024-07-23 | |
TRC | D069950-500mg |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid |
13403-01-5 | 500mg |
$ 65.00 | 2022-06-06 | ||
TRC | D069950-1000mg |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid |
13403-01-5 | 1g |
$ 100.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D508586-5g |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid |
13403-01-5 | 97% | 5g |
$215 | 2024-05-24 |
2-(2,4-Di-tert-pentylphenoxy)butanoic acid Related Literature
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
Additional information on 2-(2,4-Di-tert-pentylphenoxy)butanoic acid
2-(2,4-Di-tert-pentylphenoxy)butanoic acid (CAS No. 13403-01-5): A Comprehensive Overview
2-(2,4-Di-tert-pentylphenoxy)butanoic acid (CAS No. 13403-01-5) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct molecular structure and functional groups, has shown promising potential in various applications, including drug development and material science. This article aims to provide a comprehensive overview of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Properties
2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a white crystalline solid with a molecular formula of C17H30O3. Its molecular weight is 286.41 g/mol. The compound features a butanoic acid moiety attached to a phenoxy group substituted with two tert-pentyl groups at the 2 and 4 positions. This unique structure confers several important properties to the compound:
- Solubility: 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
- Melting Point: The compound has a melting point of approximately 85-87°C.
- pH Sensitivity: As an acidic compound, it can exist in both protonated and deprotonated forms depending on the pH of the solution.
Synthesis Methods
The synthesis of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid can be achieved through several routes. One common method involves the esterification of 2,4-di-tert-pentylphenol with butyric acid followed by hydrolysis to obtain the desired carboxylic acid. Another approach involves the nucleophilic substitution of a suitable halide with 2,4-di-tert-pentylphenoxide in the presence of a base. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods using catalysts and solvents that minimize waste and energy consumption.
Biological Activities
2-(2,4-Di-tert-pentylphenoxy)butanoic acid has been extensively studied for its biological activities. Research has shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has demonstrated potential as an antioxidant due to its ability to scavenge free radicals and protect cells from oxidative damage.
In preclinical studies, 2-(2,4-Di-tert-pentylphenoxy)butanoic acid has shown promise in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been found to improve cognitive function and reduce neuroinflammation in animal models. These findings have sparked interest in further investigating its therapeutic potential for these conditions.
Clinical Trials and Drug Development
The promising biological activities of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid have led to its evaluation in clinical trials for various indications. Several Phase I and Phase II trials are currently underway to assess its safety and efficacy in humans. Early results have been encouraging, with the compound demonstrating good tolerability and pharmacokinetic properties.
In addition to its potential as a therapeutic agent, 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is also being explored for use in combination therapies. For example, it has shown synergistic effects when used in conjunction with existing anti-inflammatory drugs, potentially enhancing their therapeutic outcomes while reducing side effects.
Recent Research Advancements
The field of research surrounding 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is rapidly evolving. Recent studies have focused on elucidating its mechanism of action at the molecular level. For instance, researchers have identified specific protein targets that are modulated by this compound, providing insights into its anti-inflammatory and neuroprotective effects.
Innovative approaches such as high-throughput screening and computational modeling are being employed to identify new derivatives of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid with enhanced biological activities. These efforts aim to optimize the compound's therapeutic profile and expand its applications in medicine.
FUTURE PERSPECTIVES AND CONCLUSIONS
The future outlook for 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is promising. Ongoing research continues to uncover new aspects of its biological activities and potential therapeutic applications. As more data from clinical trials become available, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
In conclusion, 2-(2,4-Di-tert-pentylphenoxy)butanoic acid (CAS No. 13403-01-5) strong > is a multifaceted compound with significant potential in both basic research and clinical settings. Its unique chemical properties and diverse biological activities make it an exciting subject for further investigation and development.
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